REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:6]([C:7](O)=[O:8])[CH:5]=1.[Cl-].[NH4+]>O1CCCC1>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:5]=[C:6]([CH2:7][OH:8])[CH:10]=[C:11]([Cl:13])[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)O)=CC(=C1)Cl)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3 liter 3-necked round-bottom flask equipped with mechanical stirrer and nitrogen inlet
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×500 ml)
|
Type
|
STIRRING
|
Details
|
The combined organic layers were agitated with 2% aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)CO)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 107% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |